molecular formula C22H27N5O8P2 B1676762 Motesanib diphosphate CAS No. 857876-30-3

Motesanib diphosphate

Cat. No. B1676762
M. Wt: 551.4 g/mol
InChI Key: DJJCDCBLOWTOJD-UHFFFAOYSA-N
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Description

Motesanib diphosphate is a novel, investigational, highly selective oral inhibitor of the receptor tyrosine kinases vascular endothelial growth factor receptors 1, 2, and 3, the platelet-derived growth factor receptor, and the stem cell factor receptor (Kit) . It is a potent ATP-competitive inhibitor of VEGFR1/2/3 with IC50 of 2 nM/3 nM/6 nM, respectively .


Molecular Structure Analysis

The molecular structure of Motesanib diphosphate is complex, with the InChI key being ONDPWWDPQDCQNJ-UHFFFAOYSA-N . It is a nicotinamide derivative .


Physical And Chemical Properties Analysis

Motesanib diphosphate is a solid substance that is off-white in color. It is soluble in DMSO up to 50 mg/mL. It is recommended to be stored at -20°C and protected from light .

Scientific Research Applications

Angiogenesis Inhibition in Cancer Therapy

Motesanib diphosphate has been investigated for its efficacy in inhibiting angiogenesis, a critical process in tumor growth and metastasis. The substance targets multiple tyrosine kinases, including those associated with vascular endothelial growth factor receptors (VEGFRs), which play a key role in angiogenesis. This multi-targeted approach suggests a broad spectrum of activity against various types of cancer. In the context of NSCLC, Motesanib diphosphate, when used in combination with chemotherapy (carboplatin and paclitaxel), has shown promising results in Asian patients with advanced non-squamous NSCLC. This finding highlights the potential of Motesanib diphosphate as part of a first-line treatment regimen, offering a new avenue for anti-angiogenic therapy in cancer treatment. Further studies are needed to identify predictive biomarkers for response to this treatment and to refine patient selection criteria to optimize therapeutic outcomes (Rijavec et al., 2014).

Safety And Hazards

Motesanib diphosphate should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Relevant Papers

  • "Motesanib Diphosphate in Progressive Differentiated Thyroid Cancer"
  • "Efficacy and safety of motesanib, an oral inhibitor of VEGF, PDGF, and Kit receptors, in patients with imatinib-resistant gastrointestinal stromal tumors"

properties

IUPAC Name

N-(3,3-dimethyl-1,2-dihydroindol-6-yl)-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O.2H3O4P/c1-22(2)14-26-19-12-16(5-6-18(19)22)27-21(28)17-4-3-9-24-20(17)25-13-15-7-10-23-11-8-15;2*1-5(2,3)4/h3-12,26H,13-14H2,1-2H3,(H,24,25)(H,27,28);2*(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDPWWDPQDCQNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C1C=CC(=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4)C.OP(=O)(O)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O9P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30235080
Record name Motesanib diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30235080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Motesanib diphosphate

CAS RN

857876-30-3
Record name Motesanib diphosphate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857876303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Motesanib diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30235080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOTESANIB DIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6Q3060U91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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